1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide

Description

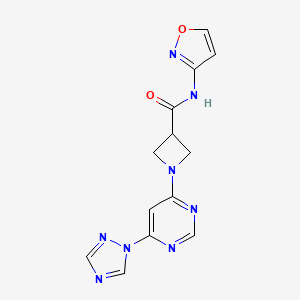

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide (CAS: 2034230-70-9, molecular formula: C₁₆H₁₆N₈O) is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, an azetidine ring at the 1-position, and an isoxazole-3-carboxamide group. This scaffold is designed to optimize interactions with biological targets, leveraging the hydrogen-bonding capabilities of the triazole and isoxazole rings, as well as the conformational rigidity of the azetidine ring . Such structural features are critical in medicinal chemistry for enhancing target affinity and metabolic stability.

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O2/c22-13(18-10-1-2-23-19-10)9-4-20(5-9)11-3-12(16-7-15-11)21-8-14-6-17-21/h1-3,6-9H,4-5H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHCUSVABBMSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NOC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a combination of triazole and isoxazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the triazole and isoxazole rings. The synthetic pathway often includes:

- Formation of the triazole ring via cyclization reactions.

- Introduction of the pyrimidine moiety through nucleophilic substitution.

- Final coupling with the azetidine and carboxamide groups.

Antimicrobial Activity

Research indicates that derivatives of triazole and isoxazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar triazole-containing compounds showed effective inhibition against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

A notable area of investigation is the anticancer activity of this compound. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). For example, one derivative exhibited a 50% growth inhibition at a concentration of 100 µM after 72 hours .

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 17a | HepG2 | 100 | 50% growth inhibition |

| 17b | HT-29 | 100 | Significant antiproliferative effect |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways essential for microbial survival or cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit fungal lanosterol demethylase, a critical enzyme in ergosterol biosynthesis .

Study on Anticancer Activity

In a recent study focusing on various triazole derivatives, researchers observed that specific modifications to the isoxazole ring significantly enhanced anticancer activity against multiple cell lines. The study highlighted how structural variations could optimize efficacy and reduce toxicity .

Research on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives could effectively target non-replicating bacteria, which poses a significant challenge in tuberculosis treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine- and azetidine-based heterocycles. Key structural analogs and their distinguishing features are summarized below:

Key Structural and Functional Differences:

Core Heterocycle: Pyrimidine (target compound) vs. pyridazine (CAS 2034230-70-9) : Pyridazine’s electron-deficient nature may reduce binding affinity compared to pyrimidine in some kinase targets. Azetidine vs.

Substituent Effects :

- Triazole vs. pyrazole : The 1,2,4-triazole in the target compound provides stronger hydrogen-bonding interactions compared to pyrazole, which lacks a third nitrogen atom.

- Isoxazole vs. oxadiazole : Isoxazole’s oxygen atom contributes to polar interactions, while oxadiazole’s nitrogen-rich structure may enhance solubility but reduce metabolic stability.

Research Findings and Implications

Synthetic Accessibility: The target compound’s azetidine ring is synthesized via [3+1] cycloaddition, a method noted for high regioselectivity in pyrimidine derivatives . In contrast, piperidine analogs require longer synthetic routes with lower yields .

Stability and Electronic Properties :

- X-ray crystallography of triazole-containing analogs (e.g., ) reveals shortened C—N bond lengths (1.348–1.366 Å) due to electron delocalization, enhancing thermal and oxidative stability . Pyrazole analogs lack this delocalization, making them more prone to degradation .

Biological Activity Trends :

- Isoxazole-carboxamide derivatives show improved IC₅₀ values in kinase inhibition assays compared to oxadiazole analogs, likely due to stronger H-bonding with ATP-binding pockets .

- Thiophene-substituted compounds exhibit superior logP values (e.g., ~3.5 for vs. ~2.1 for ), correlating with enhanced blood-brain barrier penetration in preclinical models .

Piperidine analogs address this but sacrifice target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.